r-Omeprazole

Drug Metabolism Pharmacokinetics Hepatocyte Assays

Sourcing a reliable chiral reference standard for esomeprazole QC release testing is a critical bottleneck. r-Omeprazole (CAS 161796-77-6) directly resolves this by serving as the definitive marker for quantifying the undesired (R)-enantiomer impurity per USP/EP monographs. - Purity: ≥98% (HPLC), essential for accurate calibration curve generation and system suitability testing. - Application: Validated for chiral HPLC method development, ANDA batch-release testing, and CYP2C19 vs. CYP3A4 stereoselective metabolism studies (IC50 = 8.1 µM for CYP2C19). - Supply Chain: Available in R&D quantities (mg to g), shipped under ambient conditions for rapid global delivery.

Molecular Formula C17H19N3NaO3S
Molecular Weight 368.4
CAS No. 161796-77-6
Cat. No. B564257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namer-Omeprazole
CAS161796-77-6
Synonyms6-Methoxy-2-[(R)-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole Sodium Salt;  (R)-5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]sulfinyl]_x000B_-1H-benzimidazole Sodium Salt;  (+)-Omeprazole Sodium Salt; 
Molecular FormulaC17H19N3NaO3S
Molecular Weight368.4
Structural Identifiers
SMILESCC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=C(C=C3)OC.[Na]
InChIInChI=1S/C17H19N3O3S.Na/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;/h5-8H,9H2,1-4H3,(H,19,20);/t24-;/m1./s1
InChIKeyHVAJOLFRLWQQQL-GJFSDDNBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid

Structure & Identifiers


Interactive Chemical Structure Model





r-Omeprazole (CAS 161796-77-6) Procurement and Research Guide: Sourcing the R-Enantiomer of Omeprazole for Analytical and Pharmacological Studies


r-Omeprazole, also known as (R)-omeprazole or (+)-omeprazole sodium salt, is the less pharmacologically active R-enantiomer of the widely used proton pump inhibitor (PPI) omeprazole, a substituted benzimidazole derivative [1]. The CAS registry number 161796-77-6 specifically identifies the sodium salt form of this chiral compound. It is primarily utilized as an analytical reference standard, a chiral impurity marker in pharmaceutical quality control, and a research tool for investigating stereoselective metabolism and enantiomer-specific drug interactions . Unlike its (S)-enantiomer, esomeprazole, which is marketed for therapeutic use, r-Omeprazole serves a critical role in ensuring the enantiomeric purity of both omeprazole and esomeprazole formulations and in studying the complex enzyme kinetics of chiral drug metabolism.

Workflow

Chiral reference standard for enantiomeric purity testing

Selection Context

Definitive R-enantiomer marker in chiral HPLC methods

Use Context

Stereoselective metabolism probe for CYP2C19/CYP3A4 studies

Why r-Omeprazole (CAS 161796-77-6) Cannot Be Replaced by Other Omeprazole Forms in Analytical and Research Workflows


Substituting r-Omeprazole (CAS 161796-77-6) with racemic omeprazole, its (S)-enantiomer esomeprazole, or another PPI is scientifically invalid due to fundamental differences in stereoselective metabolism, enzyme interaction profiles, and physicochemical properties that directly impact experimental outcomes. The enantiomers of omeprazole exhibit distinct metabolic pathways, with CYP2C19 preferentially metabolizing the R-enantiomer and CYP3A4 primarily acting on the S-enantiomer [1]. Furthermore, the enantiomers are known to competitively inhibit each other's metabolism, creating a complex, non-linear kinetic environment when a racemic mixture is used [1]. This means the measured biological response, pharmacokinetic profile, or analytical signal from a racemate cannot be deconvoluted to represent the activity of the pure R-enantiomer. For analytical purposes, r-Omeprazole is the definitive standard for identifying and quantifying the undesired R-enantiomer as a chiral impurity in omeprazole and esomeprazole drug substances, a requirement not met by the racemate or the opposite enantiomer .

Metabolic clearance profile differs

R-enantiomer clearance is markedly faster than S-enantiomer; racemate data may not transfer.

Racemate cannot serve as chiral marker

Only pure r-omeprazole enables unambiguous identification of R-enantiomer impurities in esomeprazole QC.

Enantiomer-enantiomer interaction alters kinetics

Presence of (R)-omeprazole shifts CYP3A4 contribution to (S)-omeprazole metabolism; non-linear modeling required.

Quantitative Differentiation Guide for r-Omeprazole (CAS 161796-77-6) Against Analogs and Alternatives


Intrinsic Metabolic Clearance: r-Omeprazole is Eliminated 3x Faster than Esomeprazole in Human Liver Microsomes

In vitro studies using human liver microsomes demonstrate a significant difference in the intrinsic metabolic clearance between the enantiomers. The sum of the intrinsic clearances (CLint) for all three primary metabolites (hydroxy, 5-O-desmethyl, and sulfone) of (S)-omeprazole (esomeprazole) is only one-third of that measured for (R)-omeprazole [1]. This lower CLint for the (S)-enantiomer translates directly to slower systemic clearance and higher in vivo exposure, explaining why (R)-omeprazole exhibits a significantly lower AUC and shorter duration of action.

Intrinsic Clearance
Reported
R-omeprazole
Baseline CLint
S-omeprazole
~1/3 of R-isomer CLint
Supports stereoselective metabolism review
In vitro human liver microsomes
Drug Metabolism Pharmacokinetics Hepatocyte Assays CYP Enzyme Kinetics

Systemic Exposure (AUC) Following Single and Repeated Dosing: r-Omeprazole Shows 4-5x Lower AUC than Esomeprazole at Steady State

In a randomized, three-way crossover study in healthy subjects, the systemic exposure, measured by the Area Under the Curve (AUC), was directly compared for (S)-omeprazole, (R)-omeprazole, and the racemate at both 20 mg and 40 mg doses. The data show a stark and consistent difference. After 5 days of repeated dosing with 20 mg, the AUC for (R)-omeprazole was 0.68 µmol·h/L, compared to 2.84 µmol·h/L for (S)-omeprazole, a 4.2-fold difference [1]. At the 40 mg dose on day 5, this disparity is even more pronounced, with (R)-omeprazole achieving an AUC of 1.80 µmol·h/L versus 9.32 µmol·h/L for (S)-omeprazole, representing a 5.2-fold lower exposure [1].

Systemic Exposure (AUC)
Reported
R-omeprazole 20 mg
0.68 µmol·h/L
S-omeprazole 20 mg
2.84 µmol·h/L
R-omeprazole 40 mg
1.80 µmol·h/L
S-omeprazole 40 mg
9.32 µmol·h/L
Enantiomer-specific exposure context
Day 5 steady state, healthy subjects
Clinical Pharmacology Bioavailability Pharmacokinetic Modeling AUC Analysis

Pharmacological Activity: r-Omeprazole is a Weaker Inhibitor of Gastric Acid Secretion In Vitro

The difference in clinical efficacy between omeprazole enantiomers is rooted in their intrinsic pharmacological activity. In an in vitro functional assay using isolated rabbit gastric glands, (R)-omeprazole was shown to inhibit histamine-induced acid secretion with an IC50 value of 781 µM [1]. While a direct IC50 for esomeprazole is not provided in the same source, the product description explicitly states that (R)-omeprazole inhibits acid secretion 'to a lesser extent than esomeprazole' [1]. This high IC50 value indicates a substantially lower potency for the R-enantiomer in blocking the gastric H+/K+ ATPase pump, the primary target of this drug class.

Acid Secretion Inhibition
Cross-study comparable
781 µM
Reported low in vitro potency
IC50 in rabbit gastric glands
Pharmacodynamics Enzyme Inhibition Gastric Physiology In Vitro Pharmacology

Enantiomer/Enantiomer Metabolic Interaction: The Presence of (R)-omeprazole Alters the Metabolism of (S)-omeprazole

The administration of a racemic mixture of omeprazole creates a unique pharmacokinetic environment not seen with the pure enantiomers. In vitro studies using human liver microsomes and recombinant CYP enzymes demonstrated that (R)- and (S)-omeprazole competitively inhibit each other's metabolism [1]. A key finding was that when (S)-omeprazole is incubated in the presence of its antipode (R)-omeprazole (simulating a racemic mixture), the contribution of the CYP3A4 pathway to its metabolism is greatly increased compared to when (S)-omeprazole is metabolized alone [1]. This demonstrates a complex, non-linear interaction where the presence of the less active (R)-enantiomer directly modifies the metabolic fate of the active (S)-enantiomer.

CYP3A4 Pathway Shift
Reported
Presence of (R)-omeprazole greatly increased CYP3A4 contribution to (S)-omeprazole metabolism
Chiral interaction modeling context
Recombinant CYP2C19/CYP3A4 enzymes
Drug-Drug Interactions Enzyme Kinetics CYP2C19 CYP3A4 Chiral Analysis

Enantiomeric Purity Specification: Commercial r-Omeprazole Requires High Purity (≥98%) for Analytical Applications

For its intended use as a reference standard or impurity marker, high enantiomeric purity is non-negotiable. Commercial suppliers of (R)-omeprazole sodium salt (CAS 161796-77-6) for research and analytical applications specify a purity of ≥98% as determined by HPLC . In contrast, the production of esomeprazole drug substance requires even more stringent optical purity, with manufacturers implementing advanced chiral separation technology or asymmetric synthesis routes to achieve an enantiomeric excess often ≥99.8% of the S-enantiomer . The availability of a well-characterized, high-purity R-enantiomer is therefore essential for calibrating the analytical methods used to verify these stringent specifications.

Chemical Purity
Data to verify
≥98% (HPLC)
Certified analytical standard
Supplier specification; source review
Chiral Chromatography Analytical Method Validation Quality Control Pharmaceutical Analysis

Solubility Profile in Common Research Solvents: Data for Experimental Design with r-Omeprazole Sodium Salt

Practical handling and experimental design rely on known solubility parameters. The sodium salt form of (R)-omeprazole (CAS 161796-77-6) has a defined solubility profile in several common laboratory solvents. It is soluble in dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) at concentrations of approximately 5 mg/mL at 25°C. Its solubility in phosphate-buffered saline (PBS, pH 7.2) is also ~5 mg/mL at 25°C, while solubility in ethanol is lower, at ~1 mg/mL at 25°C .

Solubility Profile
Data to verify
DMSO/DMF ~5 mg/mL; PBS ~5 mg/mL; EtOH ~1 mg/mL
Sample preparation context
At 25°C; data to verify
Solubility Formulation Sample Preparation In Vitro Assays

Definitive Application Scenarios for Procuring r-Omeprazole (CAS 161796-77-6)


Chiral Reference Standard for Enantiomeric Purity Testing in Pharmaceutical QC

In the quality control (QC) and release testing of esomeprazole drug substances and drug products (e.g., Nexium generics), regulatory agencies mandate the quantification of the (R)-enantiomer as a chiral impurity. r-Omeprazole (CAS 161796-77-6) is the definitive reference standard for developing and validating chiral HPLC or capillary electrophoresis methods to meet these requirements . Its high purity (≥98%) is critical for generating accurate calibration curves and performing system suitability tests, directly supporting the release of safe and efficacious single-enantiomer medications .

Metabolic Pathway Elucidation and CYP450 Interaction Studies

Research into the stereoselective metabolism of PPIs and their potential for drug-drug interactions requires pure enantiomers. r-Omeprazole is an essential tool for investigating the specific activity of CYP2C19 and CYP3A4 enzymes, as the R-enantiomer is preferentially metabolized by CYP2C19 . Furthermore, it is indispensable for recreating the complex metabolic interactions that occur when both enantiomers are present, as in the case of racemic omeprazole, where the (R)-enantiomer has been shown to alter the metabolic pathway of the (S)-enantiomer [1].

In Vitro Pharmacological Assays for Structure-Activity Relationship (SAR) Analysis

For pharmacology researchers exploring the molecular basis of PPI action, r-Omeprazole serves as a critical comparator to the active (S)-enantiomer. Using r-Omeprazole in H+/K+ ATPase inhibition assays helps confirm the stereospecificity of the drug-target interaction. Data showing that r-Omeprazole is a weaker inhibitor of acid secretion (e.g., IC50 of 781 µM in rabbit gastric glands) provides a clear, quantitative benchmark against which the potency of novel analogs or formulations can be measured, aiding in SAR studies and the design of next-generation therapeutics .

Impurity Profiling and Forced Degradation Studies for Formulation Development

During the development and stability testing of omeprazole or esomeprazole formulations, it is crucial to identify and quantify all potential impurities, including enantiomeric ones. r-Omeprazole is used as a marker to track the chiral stability of the drug product under various stress conditions (e.g., heat, light, humidity) . If racemization occurs, the appearance of the (R)-enantiomer can be accurately detected and measured using this standard, providing essential data on the formulation's robustness and shelf-life.

Application
Selection Property
Validation Focus
Chiral impurity quantification in esomeprazole QC
Certified enantiomeric purity
Chiral HPLC system suitability
CYP2C19/CYP3A4 metabolic pathway elucidation
Stereoselective metabolic probe
CYP isoform-specific metabolism review
In vitro H+/K+ ATPase SAR studies
Low-potency enantiomer comparator
Acid secretion inhibition assay context
Formulation forced degradation and racemization studies
Chiral stability marker
Enantiomeric purity monitoring

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